molecular formula C6H5IN2O B1497034 2-Iodoisonicotinamide CAS No. 29840-76-4

2-Iodoisonicotinamide

Cat. No.: B1497034
CAS No.: 29840-76-4
M. Wt: 248.02 g/mol
InChI Key: FCYQOQFJMYHIAO-UHFFFAOYSA-N
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Description

2-Iodoisonicotinamide, also known as 2-Iodo-Nicotinamide or INAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. INAM belongs to the class of small molecules that can target specific proteins involved in various cellular processes, making it a promising candidate for drug development.

Scientific Research Applications

Medical Imaging and Diagnosis

Compounds similar to 2-Iodoisonicotinamide are utilized in medical imaging, particularly in enhancing the contrast of images obtained through X-rays or MRI. For instance, iodinated contrast media like iopamidol have been explored for their dual utility in both X-ray and MRI imaging due to their chemical properties, offering potential pathways for the use of this compound in diagnostic applications. The ability of such compounds to provide clearer images of internal structures is crucial in diagnosing and monitoring various medical conditions, including cancers and vascular diseases (Aime et al., 2005), (Longo et al., 2011).

Drug Development and Pharmacology

Research into the pharmacological effects of iodinated compounds has led to their application in developing therapeutic agents. The hypotensive properties of topical carbonic anhydrase inhibitors, for instance, suggest the potential for this compound to be investigated for similar applications in treating conditions like glaucoma. Understanding the interactions between iodinated compounds and biological systems could guide the development of new drugs with improved efficacy and reduced side effects (Sugrue, 2000).

Environmental Impact and Safety

The environmental persistence and impact of iodinated compounds, especially those used in medical imaging, have been a concern. Studies on the occurrence and behavior of X-ray contrast media in sewage facilities and aquatic environments highlight the need for research into the environmental safety of compounds like this compound. Understanding their degradation, bioaccumulation, and potential toxic effects on ecosystems is crucial for developing safer alternatives and mitigating environmental risks (Ternes & Hirsch, 2000).

Biochemical Analysis

Biochemical Properties

2-Iodoisonicotinamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including those involved in nucleotide metabolism and one-carbon metabolism. For instance, it has been observed to perturb nucleotide pools, which can influence various metabolic pathways . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their structure and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to extend the chronological lifespan of yeast cells by diminishing nucleotide levels . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of nucleotides and other critical metabolites. In mammalian cells, this compound may affect cellular functions such as proliferation, differentiation, and apoptosis through similar mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific biomolecules, including enzymes and nucleotides. This binding can result in enzyme inhibition or activation, depending on the context. For example, it has been shown to inhibit enzymes involved in nucleotide biosynthesis, leading to reduced nucleotide levels and altered cellular metabolism . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exert beneficial effects on cellular metabolism and function. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including nucleotide metabolism and one-carbon metabolism. It interacts with enzymes such as those involved in the synthesis and degradation of nucleotides, influencing metabolic flux and metabolite levels . The compound’s effects on these pathways can lead to significant changes in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by factors such as tissue perfusion, membrane permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles where it can interact with specific biomolecules and exert its biochemical effects.

Properties

IUPAC Name

2-iodopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYQOQFJMYHIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651018
Record name 2-Iodopyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29840-76-4
Record name 2-Iodo-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29840-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodopyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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